molecular formula C20H29N5O3 B15118956 2-[4-(6,7-dimethoxyquinazolin-4-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide

2-[4-(6,7-dimethoxyquinazolin-4-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide

Katalognummer: B15118956
Molekulargewicht: 387.5 g/mol
InChI-Schlüssel: VAQNYEVPISLAPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is a complex organic compound that features a quinazoline core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6,7-dimethoxyquinazolin-4-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide typically involves multiple steps. The starting material is often 6,7-dimethoxyquinazoline, which undergoes a series of reactions including nitration, reduction, and substitution to introduce the piperazine moiety. The final step involves the acylation of the piperazine derivative with isopropyl propanamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can lead to the formation of amines .

Wissenschaftliche Forschungsanwendungen

2-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[4-(6,7-dimethoxyquinazolin-4-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. It is believed to act on alpha-adrenergic receptors, leading to vasodilation and reduced blood pressure. The compound’s quinazoline core is crucial for its binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-[4-(6,7-dimethoxyquinazolin-4-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide apart is its specific substitution pattern, which may confer unique pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for further research and potential therapeutic applications .

Eigenschaften

Molekularformel

C20H29N5O3

Molekulargewicht

387.5 g/mol

IUPAC-Name

2-[4-(6,7-dimethoxyquinazolin-4-yl)piperazin-1-yl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C20H29N5O3/c1-13(2)23-20(26)14(3)24-6-8-25(9-7-24)19-15-10-17(27-4)18(28-5)11-16(15)21-12-22-19/h10-14H,6-9H2,1-5H3,(H,23,26)

InChI-Schlüssel

VAQNYEVPISLAPX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(=O)C(C)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.